molecular formula C15H17NO2 B4433730 N-(2-tert-butylphenyl)furan-2-carboxamide

N-(2-tert-butylphenyl)furan-2-carboxamide

Cat. No.: B4433730
M. Wt: 243.30 g/mol
InChI Key: CCISMCHNMNTBLA-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Mechanism of Action

Target of Action

Furan derivatives, in general, have been known to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .

Mode of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . The high therapeutic properties of the furan-related drugs have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

Biochemical Pathways

Furan derivatives have been associated with various biological activities, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which improves the pharmacokinetic characteristics of lead molecules . This is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives have been associated with a wide range of therapeutic advantages .

Action Environment

Furan is a nonpolar compound, and electrophilic substitution reactions of furan take place preferably in the 2-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylphenyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-tert-butylaniline in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out under mild conditions, often at room temperature, to yield the desired carboxamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction process, resulting in shorter reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-tert-butylphenyl)furan-2-carboxamide stands out due to its unique structure, which combines a furan ring with a tert-butylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-tert-butylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-15(2,3)11-7-4-5-8-12(11)16-14(17)13-9-6-10-18-13/h4-10H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCISMCHNMNTBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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